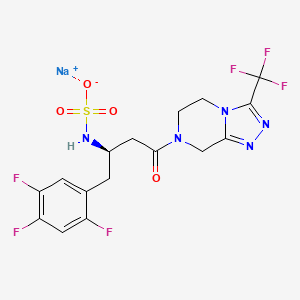

Sitagliptin N-Sulfate (sodium salt)

Description

Contextualization within the Metabolism of Sitagliptin (B1680988)

The metabolic fate of a drug is a critical aspect of its pharmacological profile. While Sitagliptin is largely excreted from the body unchanged, a minor portion undergoes metabolism, leading to the formation of several derivatives, including Sitagliptin N-Sulfate. nih.govchemicalbook.com

Sitagliptin N-Sulfate is classified as a Phase II metabolite of Sitagliptin. caymanchem.combertin-bioreagent.com Phase II metabolic reactions involve the conjugation of a drug or its Phase I metabolite with an endogenous molecule, a process that typically increases water solubility and facilitates excretion. In the case of Sitagliptin N-Sulfate, the parent drug molecule is modified through sulfation, an important conjugation pathway. caymanchem.combertin-bioreagent.comnih.gov

Studies on the metabolism of Sitagliptin in humans have shown that the drug is eliminated primarily through renal excretion, with approximately 79-87% of an administered dose being recovered in urine as the unchanged parent drug. nih.govchemicalbook.comdrugbank.com Metabolites account for only about 16% of the excreted dose. nih.gov Among these, six metabolites have been detected at trace levels, one of which is the N-sulfate conjugate of Sitagliptin. nih.govnih.gov An in-vitro investigation using rat hepatocytes also identified the N-sulfate metabolite, further confirming this metabolic pathway. strath.ac.uk

Table 1: Metabolic Profile of Sitagliptin in Humans

| Component | Percentage of Excreted Dose | Route of Excretion |

|---|---|---|

| Unchanged Sitagliptin | ~87% | Urine |

| Unchanged Sitagliptin | ~13% | Feces |

| Metabolites | ~16% (total) | Urine and Feces |

This table is interactive. You can sort and filter the data.

In the context of pharmaceutical manufacturing, Sitagliptin N-Sulfate (sodium salt) is recognized as an impurity or related substance of Sitagliptin. elitesynthlaboratories.com Pharmaceutical impurities are substances present in a final drug product that are not the desired active pharmaceutical ingredient (API). These can originate from the manufacturing process, degradation of the API, or interactions between the API and excipients. The control of impurities is a critical aspect of drug quality, safety, and efficacy.

Sitagliptin N-Sulfate (sodium salt) is synthesized and sold by chemical suppliers as a reference standard. synzeal.comsynthinkchemicals.com These standards are essential for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), which are used to detect, quantify, and control the levels of impurities in batches of the Sitagliptin drug product. synzeal.comsynzeal.com

Research Rationale and Academic Inquiry Objectives for Sitagliptin N-Sulfate (Sodium Salt)

The primary rationale for the scientific investigation of Sitagliptin N-Sulfate (sodium salt) stems from its dual identity as both a metabolite and a process-related impurity of Sitagliptin. The objectives of this research are multifaceted and critical for both regulatory compliance and a comprehensive understanding of the drug's behavior.

Key research objectives include:

Structural Elucidation and Characterization: A fundamental objective is to definitively identify and characterize the chemical structure of the compound. This involves utilizing various spectroscopic and spectrometric techniques. The availability of a purified reference standard of Sitagliptin N-Sulfate (sodium salt) is indispensable for this purpose. caymanchem.comsynthinkchemicals.com

Metabolic Pathway Identification: Research aims to fully map the metabolic fate of Sitagliptin. Studying metabolites like the N-sulfate conjugate helps to create a complete metabolic profile, which is a crucial component of the preclinical and clinical development of any drug. nih.govstrath.ac.uk

Development of Analytical Reference Standards: A major practical objective is the use of Sitagliptin N-Sulfate (sodium salt) as a reference standard. This allows pharmaceutical analysts to develop sensitive and specific methods to ensure that the levels of this impurity in the final Sitagliptin product are below the safety thresholds established by regulatory agencies. synzeal.comsynzeal.com This underpins the quality control process in drug manufacturing.

Table 2: Chemical Identity of Sitagliptin N-Sulfate (sodium salt)

| Identifier | Value |

|---|---|

| Chemical Name | (R)-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro- nih.govcaymanchem.comdrugbank.comtriazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)sulfamate, monosodium salt |

| CAS Number | 2470126-25-9 |

| Molecular Formula | C₁₆H₁₄F₆N₅O₄S • Na |

| Molecular Weight | 509.4 g/mol |

This table is interactive. You can sort and filter the data.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;N-[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F6N5O4S.Na/c17-10-6-12(19)11(18)4-8(10)3-9(25-32(29,30)31)5-14(28)26-1-2-27-13(7-26)23-24-15(27)16(20,21)22;/h4,6,9,25H,1-3,5,7H2,(H,29,30,31);/q;+1/p-1/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMJQXVEWOAVBS-SBSPUUFOSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F6N5NaO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Definitive Characterization Methodologies

Advanced Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopy is fundamental to the characterization of pharmaceutical compounds, providing detailed insight into their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like Sitagliptin (B1680988) N-Sulfate. While specific spectral data for the N-Sulfate metabolite is not extensively published, the principles of NMR analysis on the parent Sitagliptin molecule provide a clear framework for its characterization. nih.govacs.org

For the parent Sitagliptin, ¹H-NMR spectra reveal distinct signals for its aromatic, aliphatic, and cycloalkyl protons. acs.org In the case of Sitagliptin N-Sulfate, the most significant change would be observed around the amine group. The sulfation at the nitrogen atom would lead to a downfield shift of the adjacent proton signals due to the electron-withdrawing nature of the sulfate (B86663) group.

¹³C-NMR provides information on the carbon skeleton. The carbon atom bonded to the N-sulfate group would also experience a characteristic shift compared to the parent compound. Two-dimensional (2D-NMR) techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to definitively establish the connectivity between protons and carbons, confirming the exact site of sulfation. nih.gov Furthermore, ¹⁹F-NMR is particularly useful due to the trifluoromethyl and trifluorophenyl groups in the molecule, offering a high-resolution method for quantitative analysis and structural verification. rsc.org

Table 1: Expected Key NMR Signal Changes from Sitagliptin to Sitagliptin N-Sulfate

| Nucleus | Expected Chemical Shift Change in Sitagliptin N-Sulfate | Rationale |

| ¹H | Downfield shift for the proton on the chiral carbon (C-2) | Increased deshielding due to the electron-withdrawing sulfate group on the adjacent nitrogen. |

| ¹H | Shift and potential disappearance of the N-H proton signal | Replacement of the amino proton with the sulfate group. |

| ¹³C | Downfield shift for the chiral carbon (C-2) | Direct attachment to the nitrogen atom bearing the strongly electron-withdrawing sulfate group. |

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of Sitagliptin N-Sulfate by providing a highly accurate mass measurement. The technique can distinguish between compounds with the same nominal mass but different elemental compositions. For Sitagliptin N-Sulfate (acid form), the expected exact mass is 487.07489412 Da. nih.gov HRMS analysis would verify this mass with high precision (typically within 5 ppm), confirming the elemental formula of C₁₆H₁₅F₆N₅O₄S. nih.gov This technique is essential for differentiating the metabolite from other related impurities or degradation products.

Infrared (IR) spectroscopy identifies the functional groups present in a molecule. In the characterization of Sitagliptin N-Sulfate, IR analysis would confirm the presence of key structural features. While the parent Sitagliptin shows characteristic absorptions for its amine (N-H stretch) and amide (C=O stretch) groups, the N-Sulfate derivative would exhibit additional, distinct peaks. researchgate.net Specifically, strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfate group would be expected, typically in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule's chromophores. For Sitagliptin and its derivatives, the UV spectrum is characterized by an absorption maximum (λmax) at approximately 267 nm, attributed to the π-π* transitions within the trifluorophenyl and triazolopyrazine ring systems. ukaazpublications.comresearchgate.net The formation of the N-Sulfate is not expected to significantly alter the primary chromophores, so the λmax would likely remain similar to that of the parent compound. This technique is often used in conjunction with liquid chromatography for quantitative analysis. researchgate.net

Chromatographic-Spectrometric Hyphenated Techniques in Structural Analysis

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are paramount in the analysis of pharmaceutical metabolites and impurities in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for identifying and quantifying trace-level compounds such as metabolites and impurities. nih.govrsc.orgresearchgate.net In the context of Sitagliptin, LC-MS/MS methods have been developed to detect various related substances. nih.gov These methods are directly applicable to the analysis of Sitagliptin N-Sulfate.

The process involves chromatographic separation on a C18 column followed by detection using a tandem mass spectrometer, often in the Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. rsc.orgresearchgate.net For Sitagliptin N-Sulfate, a specific MRM transition would be established, where the precursor ion (the protonated molecule [M+H]⁺) is selected and fragmented to produce a characteristic product ion. This specific transition allows for unambiguous identification and quantification even in the presence of the parent drug and other metabolites. mdpi.com

Table 2: Representative LC-MS/MS Method Parameters for Sitagliptin-Related Compound Analysis

| Parameter | Condition | Reference |

| Column | C18 (e.g., Kromasil-100, Agilent-ZORBAX SB-C18) | nih.govrsc.org |

| Mobile Phase A | 0.12% Formic Acid in Water or 0.01 M Ammonium (B1175870) Formate | nih.govrsc.org |

| Mobile Phase B | Methanol or Acetonitrile (B52724) | nih.govrsc.org |

| Flow Rate | 0.4 - 0.6 mL/min | nih.govrsc.org |

| Ionization Mode | Positive-Mode Electrospray Ionization (ESI+) | mdpi.com |

| Detection | Triple Quadrupole Mass Spectrometry (MRM mode) | rsc.orgresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC), coupled with mass spectrometry, offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These features are particularly valuable for resolving and characterizing closely related degradation products and metabolites. ufrgs.brresearchgate.net

Forced degradation studies on Sitagliptin have utilized UPLC-MS to separate and identify products formed under stress conditions like acid hydrolysis. ufrgs.brresearchgate.netufrgs.br In one such study, two degradation products were successfully isolated and characterized using a UPLC system with a C18 column and a Q-Tof mass spectrometer. ufrgs.brresearchgate.net The mass spectrum of Sitagliptin showed a molecular ion at m/z 408.15 [M+H]⁺, while the degradation products appeared at different mass-to-charge ratios. ufrgs.br This same methodology would effectively separate Sitagliptin N-Sulfate from the parent drug and other impurities, with the high-resolution mass spectrometer confirming its elemental composition. ufrgs.brresearchgate.net

Stereochemical Characterization and Absolute Configuration Determination

The stereochemical integrity of pharmaceutical compounds is a critical attribute, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. In the case of Sitagliptin, the therapeutic activity resides in the (R)-enantiomer. Consequently, the stereochemical characterization of its metabolites, including Sitagliptin N-Sulfate (sodium salt), is essential to understand their biological properties. The absolute configuration of the chiral center in Sitagliptin N-Sulfate is retained from the parent molecule, (R)-Sitagliptin.

The primary methodology for the stereochemical characterization and separation of chiral compounds like Sitagliptin and its derivatives is High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP). This technique allows for the effective separation and quantification of enantiomers. Research has demonstrated the successful resolution of Sitagliptin enantiomers using various chiral columns and mobile phase compositions. For instance, a satisfactory resolution of 2.5 or greater between (S)-Sitagliptin and the active (R)-Sitagliptin has been achieved using a Chiralpak IA column. researchgate.net Another validated method employed a Chiralcel OD-RH column with a mobile phase of potassium di-hydrogen phosphate (B84403) buffer, methanol, and acetonitrile, which also achieved a resolution of not less than 3.0 between the enantiomers. rsc.orgresearchgate.net The pH of the mobile phase buffer has been identified as a key factor in enhancing chromatographic efficiency and resolution. rsc.orgresearchgate.net

While specific experimental studies detailing the absolute configuration determination exclusively for the N-Sulfate metabolite are not extensively published, its identity as the (R)-enantiomer is unequivocally established through its chemical nomenclature and identifiers in major chemical databases. The sulfation reaction that forms this metabolite occurs at the amino group, which is attached to the chiral carbon, but this metabolic process does not alter the pre-existing stereocenter. Therefore, the absolute configuration is inherited from the parent drug, (R)-Sitagliptin. rsc.org

The structural and stereochemical details of Sitagliptin N-Sulfate are consistently documented, confirming its (R)-configuration.

Table 1: Chiral HPLC Methodologies for Sitagliptin Enantiomeric Separation

| Chiral Stationary Phase | Mobile Phase Composition | Resolution (R vs. S) | Reference |

| Chiralpak IA | Gradient elution with ethanol-diethylamine and methanol-water mixtures | ≥2.5 | researchgate.net |

| Chiralcel OD-RH (150 mm x 4.6 mm, 5 µm) | 3 M Potassium di-hydrogen phosphate buffer (pH 4.0) - Methanol - Acetonitrile (60:30:10, v/v/v) | ≥3.0 | rsc.orgresearchgate.net |

| Chiralpak IC (250 mm x 4.6 mm, 5 µm) | 10 mM Ammonium acetate (B1210297) with 0.05% Diethylamine - Acetonitrile (40:60 v/v) | <3.0 | jocpr.com |

Table 2: Chemical Identifiers Specifying the Absolute Configuration of Sitagliptin N-Sulfate

| Identifier Type | Identifier |

| IUPAC Name | [(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H- rsc.orgjocpr.comnih.govtriazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid nih.gov |

| Formal Name | (R)-(4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro- rsc.orgjocpr.comnih.govtriazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)sulfamate, monosodium salt caymanchem.com |

| SMILES | C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC@@HNS(=O)(=O)O nih.gov |

| InChI | InChI=1S/C16H15F6N5O4S/c17-10-6-12(19)11(18)4-8(10)3-9(25-32(29,30)31)5-14(28)26-1-2-27-13(7-26)23-24-15(27)16(20,21)22/h4,6,9,25H,1-3,5,7H2,(H,29,30,31)/t9-/m1/s1 nih.gov |

Synthesis and Derivatization Strategies for Research Standards

Chemical Synthesis Methodologies for Sitagliptin (B1680988) N-Sulfate (Sodium Salt)

The synthesis of Sitagliptin N-Sulfate (sodium salt) as a reference standard necessitates a targeted approach that begins with the synthesis of the parent molecule, sitagliptin, followed by a specific N-sulfation reaction.

Development of Targeted Synthetic Routes for Reference Standard Production

The synthesis of the Sitagliptin N-Sulfate sodium salt logically commences with the synthesis of sitagliptin itself. Several generations of sitagliptin synthesis have been developed, often focusing on efficiency and stereoselectivity. epa.govnih.gov A common and efficient route involves the asymmetric hydrogenation of a dehydrositagliptin intermediate. researchgate.netacs.org This key intermediate is typically prepared in a one-pot, three-step process. researchgate.net

Once sitagliptin free base is obtained, the subsequent and crucial step is the selective N-sulfation of the primary amine. A well-established method for the sulfation of primary amines involves the use of a sulfur trioxide-amine complex, such as the sulfur trioxide pyridine (B92270) complex (SO₃•C₅H₅N). nih.govresearchgate.netwikipedia.org This reagent is known for its ability to sulfate (B86663) primary amines under relatively mild conditions. researchgate.net

The proposed synthetic route for Sitagliptin N-Sulfate would therefore involve the reaction of sitagliptin free base with the sulfur trioxide pyridine complex in an appropriate aprotic solvent. The reaction proceeds via nucleophilic attack of the primary amine of sitagliptin on the sulfur trioxide, facilitated by the pyridine complex. This forms the sulfamic acid derivative of sitagliptin. Subsequent treatment with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, would then yield the desired Sitagliptin N-Sulfate (sodium salt).

Table 1: Proposed Reaction Scheme for Sitagliptin N-Sulfate (Sodium Salt) Synthesis

| Step | Reactants | Reagents | Product |

| 1 | Dehydrositagliptin | Rh(I)/tBu JOSIPHOS, H₂ | Sitagliptin |

| 2 | Sitagliptin | SO₃•C₅H₅N, Pyridine | Sitagliptin N-Sulfamic Acid |

| 3 | Sitagliptin N-Sulfamic Acid | NaOH or NaHCO₃ | Sitagliptin N-Sulfate (sodium salt) |

Optimization of Reaction Conditions for Purity and Yield

To ensure the production of a high-purity reference standard, optimization of the N-sulfation reaction is critical. Key parameters to consider include:

Stoichiometry of the Sulfating Agent: The molar ratio of the sulfur trioxide pyridine complex to sitagliptin must be carefully controlled to drive the reaction to completion while minimizing the formation of potential side products. An excess of the sulfating agent may be necessary, but this can complicate purification.

Solvent: The choice of solvent is crucial. Aprotic solvents such as dichloromethane, acetonitrile (B52724), or dimethylformamide (DMF) are suitable candidates as they will not react with the sulfating agent. nih.gov The solubility of both sitagliptin and the sulfating agent in the chosen solvent will influence the reaction rate and efficiency.

Temperature: The reaction is typically carried out at controlled, often low to ambient temperatures, to manage the exothermic nature of the reaction and prevent degradation of the starting material or product. wikipedia.org

Base: A non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, is often included to scavenge the acid generated during the reaction and to facilitate the sulfation process. wikipedia.org

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time for maximizing yield and minimizing impurity formation.

Isolation and Purification Techniques from Synthetic Batches

The isolation and purification of the highly polar and water-soluble Sitagliptin N-Sulfate (sodium salt) from the reaction mixture presents a significant challenge. Standard reversed-phase chromatography may not provide adequate retention for such a polar compound. nih.gov Therefore, specialized chromatographic techniques are required.

Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable technique for the purification of very polar compounds. biotage.com This method utilizes a polar stationary phase (such as silica (B1680970) or an amine-bonded silica) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, and a smaller amount of a polar solvent, like water. biotage.com In this system, water acts as the strong eluting solvent.

An alternative approach is ion-exchange chromatography , which separates molecules based on their net charge. Given that Sitagliptin N-Sulfate is an anionic salt, an anion-exchange column could be effectively employed for its purification.

Following chromatographic purification, techniques such as lyophilization (freeze-drying) would be appropriate for isolating the final solid product from the aqueous/organic mobile phase, yielding a stable, solid reference standard.

Precursor Compound Synthesis and Its Relevance to N-Sulfation Research

The primary precursor for the synthesis of Sitagliptin N-Sulfate is sitagliptin itself. The synthesis of sitagliptin has been extensively studied and optimized, with a key focus on establishing the correct stereochemistry at the β-amino acid moiety. nih.govacs.org

The most relevant precursor is the enantiomerically pure sitagliptin free base. The presence of the free primary amine is essential for the subsequent N-sulfation reaction. Any protecting groups on the amine would need to be removed prior to the sulfation step. The various generations of sitagliptin synthesis, including both chemical and enzymatic approaches, ultimately aim to produce this key precursor with high chemical and chiral purity. epa.govnih.gov The efficiency and purity of the sitagliptin synthesis directly impact the quality of the final Sitagliptin N-Sulfate reference standard.

Derivatization Approaches for Enhanced Analytical Performance

For analytical purposes, particularly for trace-level detection in biological matrices or for improving chromatographic behavior, derivatization of Sitagliptin N-Sulfate can be employed.

Given the presence of the sulfamate (B1201201) group, derivatization strategies would likely target the secondary amine within the triazolopiperazine ring system or other functional groups if present after potential degradation. However, for enhancing detection, derivatization of the primary amine of the parent sitagliptin is a more common approach, which can be adapted for the analysis of its metabolites.

One common derivatization strategy for primary amines is reaction with reagents that introduce a chromophore or a fluorophore, thereby enhancing UV or fluorescence detection. For mass spectrometry (MS) based detection, derivatization can improve ionization efficiency and chromatographic separation.

Table 2: Potential Derivatization Reagents for Sitagliptin and Related Amines

| Derivatization Reagent | Target Functional Group | Purpose |

| Dansyl Chloride | Primary and Secondary Amines | Fluorescence and MS detection enhancement nih.gov |

| Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) | Primary and Secondary Amines | Fluorescence and HPLC separation improvement nih.gov |

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence detection nih.gov |

| Succinimidylferrocenyl propionate | Primary Amines | LC-MS detection enhancement researchgate.net |

While these methods are generally applied to primary amines, their applicability to the secondary amine in the sitagliptin structure or for indirect analysis would require specific method development and validation. For instance, derivatizing any remaining sitagliptin precursor could help in assessing the purity of the N-sulfate standard.

Biotransformation and Metabolic Pathway Research of Sitagliptin Leading to N Sulfation

In Vitro Enzymatic Studies of Sitagliptin (B1680988) N-Sulfate Formation

In vitro studies have been instrumental in elucidating the enzymatic processes responsible for the biotransformation of sitagliptin. These investigations have helped identify the specific enzyme families involved in its metabolism.

Sitagliptin N-sulfate is a phase II metabolite formed via sulfation. medkoo.comcaymanchem.com While studies confirm that N-sulfation is a metabolic route for sitagliptin in humans, rats, and dogs, the specific sulfotransferase (SULT) isoenzymes responsible for this reaction have not been explicitly identified in the reviewed literature. nih.govijrti.orgresearchgate.net Cytosolic SULTs are a family of enzymes that catalyze the sulfation of a wide array of substrates, including drugs and other xenobiotics. xenotech.comresearchgate.net These enzymes, such as SULT1A1, are known to be involved in the metabolism of compounds containing amine groups. wikipedia.org The formation of Sitagliptin N-Sulfate involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the primary amine of sitagliptin. xenotech.com

Table 1: Cytochrome P450 Enzymes Involved in the Limited Metabolism of Sitagliptin

| Enzyme | Role in Sitagliptin Metabolism |

| CYP3A4 | Primary enzyme responsible for limited oxidative metabolism. fda.govnih.goveuropa.eulongdom.org |

| CYP2C8 | Contributes to a lesser extent to the oxidative metabolism. fda.govnih.goveuropa.eulongdom.org |

Detailed kinetic parameters (such as K_m and V_max) for the N-sulfation of sitagliptin are not extensively reported in the available literature. However, research indicates that metabolism, in general, is a minor elimination pathway for sitagliptin. fda.goveuropa.eu The formation of Sitagliptin N-Sulfate is consistently described as producing a trace or minor metabolite. nih.govstrath.ac.uk In incubations with rat hepatocytes, the N-sulfate metabolite represented only 0.07% of the metabolic turnover over a two-hour period, highlighting the low-capacity nature of this pathway. strath.ac.uk

In Vivo Disposition and Metabolite Profiling Studies

In vivo studies in humans and preclinical species have confirmed the presence of Sitagliptin N-Sulfate in various biological fluids, providing insight into its disposition and excretion.

Following the administration of radiolabeled sitagliptin, the N-sulfate conjugate has been detected in plasma, urine, and feces in humans, and in the plasma, urine, and bile of rats. nih.govnih.govcaymanchem.comlongdom.org Although detected across these matrices, its levels are consistently low. In human plasma, the Sitagliptin N-Sulfate metabolite (designated as M1 in some studies) accounted for approximately 2-4% of the total radioactivity. researchgate.net In human urine, metabolites constituted about 13% of an excreted dose, with the N-sulfate being one of several minor products. nih.gov The metabolite has also been specifically identified in rat bile. caymanchem.com

Table 2: Detection of Sitagliptin N-Sulfate in Biological Matrices

| Biological Matrix | Species | Relative Abundance |

| Plasma | Human | Trace levels, ~2-4% of total radioactivity. nih.govresearchgate.net |

| Urine | Human | Trace levels. nih.gov |

| Feces | Human | Detected. nih.gov |

| Bile | Rat | Detected. nih.govcaymanchem.com |

| Plasma | Rat | Detected, parent drug is the major component. nih.gov |

| Urine | Rat | Detected, parent drug is the major component. nih.gov |

Research on Excretion Pathways of Sitagliptin Metabolites

Research into the elimination of sitagliptin from the body reveals that the primary route of excretion is through the kidneys. nih.gov Following a single oral administration of radiolabeled [14C]sitagliptin in human subjects, a mean of 87% of the administered radioactive dose was recovered in the urine, with a smaller portion, approximately 13%, eliminated in the feces. nih.govresearchgate.net This indicates that renal clearance is the principal mechanism for the removal of sitagliptin and its metabolites.

The majority of the excreted compound is unchanged parent sitagliptin, accounting for about 79% of a dose found in urine. drugbank.comchemicalbook.com This underscores that sitagliptin undergoes limited metabolism in the body. nih.gov Metabolites of sitagliptin account for a relatively small fraction of the total excreted dose, approximately 16% in total. Of this, 13% is found in the urine and 3% in the feces. nih.govresearchgate.net

Six metabolites have been identified at trace levels in plasma, urine, and feces. nih.gov Among these is the N-sulfate conjugate of sitagliptin. nih.govlongdom.org Other metabolites include an N-carbamoyl glucuronic acid conjugate, hydroxylated derivatives, and products of oxidative desaturation of the piperazine (B1678402) ring. nih.govresearchgate.net While these metabolites are present in the urine at low levels, the metabolite profile in feces is similar, with the exception that glucuronide conjugates were not detected in feces. nih.gov

Table 1: Excretion of Sitagliptin and its Metabolites in Humans

| Excretion Route | Percentage of Administered Dose | Compound Form |

| Urine | 87% | - |

| 79% | Unchanged Sitagliptin | |

| 13% | Metabolites | |

| Feces | 13% | - |

| 3% | Metabolites | |

| Total Excreted | ~100% | - |

| Total as Metabolites | 16% | - |

Mechanistic Elucidation of the Sulfation Pathway

The formation of Sitagliptin N-Sulfate is a Phase II metabolic reaction. caymanchem.com This biotransformation involves the direct conjugation of a sulfonate group to the primary amine moiety of the sitagliptin molecule. This process, known as N-sulfation, increases the water solubility of the compound, which can facilitate its excretion from the body.

The enzymatic basis for this sulfation reaction has been investigated. While the specific human sulfotransferase (SULT) enzyme predominantly responsible for sitagliptin's N-sulfation is not definitively detailed in the provided context, SULT enzymes, in general, catalyze the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate like sitagliptin. The SULT2A1 enzyme is known to be a key player in the metabolism of various xenobiotics and is regulated by nuclear receptors such as PXR and CAR. nih.gov In studies with rat hepatocytes, the N-sulfate metabolite was observed, though it constituted a minor percentage (0.07%) of the total metabolites formed during in vitro incubation. longdom.orgstrath.ac.uk This suggests that while N-sulfation is a confirmed metabolic pathway for sitagliptin, it is a minor one compared to the direct excretion of the unchanged drug. nih.govchemicalbook.comnih.gov

Table 2: Key Components of the Sitagliptin N-Sulfation Pathway

| Component | Role | Name/Type |

| Substrate | The parent drug undergoing metabolism. | Sitagliptin |

| Enzyme | The catalyst for the sulfation reaction. | Sulfotransferase (SULT) |

| Cofactor/Donor | Provides the sulfonate group. | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |

| Product | The resulting sulfonated metabolite. | Sitagliptin N-Sulfate |

| Reaction Type | The class of metabolic transformation. | Phase II Conjugation (Sulfation) |

Impurity Profiling and Degradation Product Analysis

Identification and Characterization of Sitagliptin (B1680988) N-Sulfate as a Degradation Product

The emergence of Sitagliptin N-Sulfate is primarily observed through comprehensive stability testing of the parent drug, Sitagliptin. These studies, which subject the drug to various stress conditions, are fundamental in identifying potential degradants that may arise during the manufacturing, storage, or physiological processing of the drug.

Forced degradation studies are a critical component of drug development and are mandated by regulatory bodies to establish the intrinsic stability of a drug substance. In the case of Sitagliptin, these studies have revealed its susceptibility to degradation under a range of stress conditions, leading to the formation of various impurities.

Sitagliptin has demonstrated significant degradation in strongly acidic, alkaline, and oxidative environments. sci-hub.senih.gov For instance, substantial degradation has been observed in 2M HCl and 2M NaOH solutions. sci-hub.senih.gov Oxidative stress, induced by agents like hydrogen peroxide, also leads to the breakdown of the drug. sci-hub.se While the drug is found to be relatively stable under photolytic and thermal stress in some studies, other research indicates that degradation can be accelerated by high temperature and humidity. sci-hub.sescholasticahq.com

Specifically, under acidic conditions (e.g., 2.5 M HCl at 60°C), a degradation of about 20% has been reported, with the formation of two major degradation products. ufrgs.br One of these has been identified through mass spectrometry as resulting from the cleavage of the amide bond, a common pathway for degradation in acidic media. nih.govresearchgate.net While the primary focus of many studies has been on hydrolytic and oxidative degradation, the formation of Sitagliptin N-Sulfate is noted as a phase II metabolite, suggesting a biological or specific chemical pathway for its formation. caymanchem.com

| Stress Condition | Observations | Reference |

|---|---|---|

| Acidic (e.g., 2M HCl) | High degradation (up to 85.0%) | sci-hub.se |

| Alkaline (e.g., 2M NaOH) | High degradation (up to 91.67%) | sci-hub.se |

| Oxidative (e.g., 3% H2O2) | Significant degradation (up to 31.24%) | sci-hub.se |

| Thermal | Some degradation observed, especially with high humidity | sci-hub.sescholasticahq.com |

| Photolytic (UV/VIS light) | Less significant degradation compared to other stress conditions | sci-hub.se |

Sitagliptin N-Sulfate is characterized as a phase II metabolite, indicating its formation is primarily through a biological process of sulfation. caymanchem.com This metabolic pathway involves the transfer of a sulfonate group (SO3-) to an acceptor molecule, in this case, the primary amine group of Sitagliptin. This process is catalyzed by sulfotransferase enzymes in the body.

In the context of chemical degradation, the formation of an N-sulfate derivative is less commonly reported under standard forced degradation conditions like acid, base, oxidation, or heat. However, it is plausible that specific reactive species or conditions could lead to sulfonation. For instance, the presence of sulfur-containing reagents or excipients could potentially lead to the formation of such an impurity, although this is not a primary degradation pathway highlighted in the majority of published stability studies. The primary mechanism for the appearance of Sitagliptin N-Sulfate as an impurity is therefore considered to be metabolic. caymanchem.comnih.gov

Development of Analytical Methodologies for Impurity Quantification

To ensure the quality and safety of Sitagliptin drug products, robust analytical methods are required to detect and quantify impurities, including Sitagliptin N-Sulfate.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques for the analysis of Sitagliptin and its impurities. jocpr.comresearchgate.netnih.gov These methods are capable of separating the parent drug from its degradation products, making them "stability-indicating."

A typical stability-indicating HPLC method for Sitagliptin involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. jocpr.comijpsr.com The detection is usually carried out using a UV detector at a wavelength where Sitagliptin and its impurities show significant absorbance, often around 210 nm or 268 nm. researchgate.netasianpubs.org

UPLC methods offer advantages over traditional HPLC, including shorter run times, better resolution, and higher sensitivity, making them particularly suitable for the analysis of trace-level impurities. nih.gov The development of these methods involves optimizing various parameters such as the column chemistry, mobile phase composition, pH, flow rate, and temperature to achieve the desired separation. nih.gov

Once a stability-indicating method is developed, it must be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its reliability. jocpr.comnih.gov The validation process includes the assessment of several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. jocpr.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. jocpr.comresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies. jocpr.comnih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). jocpr.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. jocpr.com

Limits of Detection (LOD) and Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. jocpr.comresearchgate.net

| Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.999 | researchgate.net |

| Accuracy (% Recovery) | Typically 80-120% for impurities | nih.gov |

| Precision (% RSD) | < 2% for repeatability and intermediate precision | jocpr.com |

| LOD | Signal-to-noise ratio of 3:1 | researchgate.net |

| LOQ | Signal-to-noise ratio of 10:1 | researchgate.net |

Research on Impurity Formation Kinetics and Degradation Rate Modeling

Understanding the kinetics of impurity formation is crucial for predicting the shelf-life of a drug product and for establishing appropriate storage conditions. Research into the degradation kinetics of Sitagliptin has shown that its degradation often follows first-order kinetics, particularly under strong acidic and alkaline conditions. sci-hub.senih.govresearchgate.net This means that the rate of degradation is directly proportional to the concentration of Sitagliptin.

Studies have also investigated the degradation rate under different temperature and pH conditions to build degradation rate models. researchgate.net For instance, the Arrhenius equation can be used to describe the temperature dependence of the degradation rate constant, allowing for the prediction of degradation at different temperatures. researchgate.net

Application in Pharmaceutical Research Standards and Advanced Quality Assessment Methodologies

Role as a Reference Standard in Analytical Method Development and Validation Research

The control of impurities is a fundamental aspect of pharmaceutical development and manufacturing to ensure the quality, safety, and efficacy of the final drug product. Sitagliptin (B1680988) N-Sulfate (sodium salt), as a known impurity of sitagliptin, is utilized as a reference standard in the development and validation of analytical methods. These methods are essential for detecting and quantifying the presence of the N-Sulfate impurity in sitagliptin.

The availability of high-quality analytical standards of impurities is crucial for the proper quality control of sitagliptin. nih.gov The development of robust analytical techniques, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), allows for the precise detection and quantification of such impurities, which is vital in drug development and quality control. ijrpr.com These analytical methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure their specificity, linearity, and accuracy. ijrpr.com

In pharmaceutical quality control, working and secondary reference standards are essential for routine analysis, providing a cost-effective alternative to using primary reference standards. sigmaaldrich.com These secondary standards are qualified against the official primary standard and are used in daily laboratory operations. For sitagliptin, this includes the development of reference standards for its various impurities. synzeal.com

The synthesis and characterization of Sitagliptin N-Sulfate (sodium salt) enable its use as a secondary reference standard. This allows pharmaceutical manufacturers to accurately monitor the level of this impurity in their sitagliptin products, ensuring compliance with regulatory requirements. These standards are crucial for product development, Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) filing, quality control (QC), method validation, and stability studies. synzeal.com

Research Methodologies for Quality Control (QC) and Quality Assurance (QA) in Pharmaceutical Research

Quality Control (QC) and Quality Assurance (QA) are integral to pharmaceutical manufacturing, ensuring that products consistently meet their intended specifications. Research in this area focuses on developing sensitive and reliable methods for impurity profiling.

The analysis of sitagliptin plays a significant role in the quality assurance and control of both the bulk drug and its pharmaceutical formulations. ijhssm.org Various analytical techniques are employed for the separation, identification, and quantification of components within a sample. ijhssm.org

Regulatory authorities mandate the establishment of limits for impurities in drug products. For nitrosamine (B1359907) impurities in sitagliptin, such as Nitroso-STG-19 (NTTP), acceptable intake (AI) limits have been set by bodies like the U.S. Food and Drug Administration (FDA). fda.gov For instance, the FDA has set a temporary acceptable intake limit for NTTP at 246.7 ng per day to prevent a drug shortage, while the standard limit is 37 ng per day. fda.gov

The development of highly sensitive analytical methods is crucial for quantifying these impurities at very low levels. A study reported the development of an ultra-performance liquid chromatography with triple quadrupole mass spectrometry (UHPLC-MS/MS) method to quantify a 7-nitroso impurity in sitagliptin. nih.gov This method demonstrated a limit of detection (LOD) of 0.002 ppm and a limit of quantification (LOQ) of 0.005 ppm, showcasing the high sensitivity required for such analyses. nih.gov

Table 1: Analytical Methodologies for Sitagliptin Impurity Analysis

| Analytical Technique | Application | Key Findings/Parameters | Reference |

| RP-HPLC | Determination of sitagliptin and its impurities | Linearity over a specific concentration range, high recovery rates (98-102%). | ijarmps.orgijpbs.com |

| UHPLC-MS/MS | Quantification of potential genotoxic impurities like 7-nitroso impurity. | High sensitivity with LOD of 0.002 ppm and LOQ of 0.005 ppm. | nih.gov |

| Experimental Design (Box-Behnken) | Robustness assessment of HPLC methods for impurity determination. | Identification of critical factors affecting the analytical method. | researchgate.net |

Contribution to Research Dossiers for Abbreviated New Drug Applications (ANDA)

For generic drug manufacturers, the submission of an ANDA is a critical step in bringing a new product to market. A key component of the ANDA is the demonstration of pharmaceutical equivalence to the reference listed drug (RLD), which includes a thorough impurity analysis.

The documentation within an ANDA must provide evidence that the generic product meets all quality standards. This includes data on the identification and control of impurities like Sitagliptin N-Sulfate. The availability of reference standards for sitagliptin impurities is essential for generic companies to conduct the necessary analytical work to support their ANDA filings. synzeal.com The FDA reviews this information to ensure the generic product is bioequivalent and therapeutically equivalent to the innovator drug. fda.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.